molecular formula C8H4BrF2N B1374339 5-bromo-4,6-difluoro-1H-indole CAS No. 1154742-51-4

5-bromo-4,6-difluoro-1H-indole

Cat. No.: B1374339
CAS No.: 1154742-51-4
M. Wt: 232.02 g/mol
InChI Key: WLQCUDABSXTYOM-UHFFFAOYSA-N
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Description

5-Bromo-4,6-difluoro-1H-indole: is a heterocyclic aromatic compound that belongs to the indole family. Indoles are significant due to their presence in many natural products and pharmaceuticals. The compound has a molecular formula of C8H4BrF2N and a molecular weight of 232.03 g/mol . The presence of bromine and fluorine atoms in the indole ring makes this compound particularly interesting for various chemical reactions and applications.

Biochemical Analysis

Biochemical Properties

5-Bromo-4,6-difluoro-1H-indole plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, indole derivatives, including this compound, have been shown to inhibit certain enzymes involved in cancer cell proliferation . The compound’s interaction with these enzymes can lead to the inhibition of cell growth and induction of apoptosis. Additionally, this compound may interact with proteins involved in signal transduction pathways, further influencing cellular functions.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the expression of genes involved in cell cycle regulation, leading to cell cycle arrest and apoptosis in cancer cells . Additionally, the compound affects cellular metabolism by altering the activity of metabolic enzymes, thereby impacting energy production and utilization within the cell.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is the binding interaction with specific biomolecules, such as enzymes and receptors. This binding can result in the inhibition or activation of these biomolecules, leading to downstream effects on cellular functions . For instance, the compound may inhibit the activity of kinases involved in signal transduction pathways, thereby modulating cellular responses to external stimuli. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. The compound has shown stability under various experimental conditions, with minimal degradation over time Long-term studies have indicated that prolonged exposure to this compound can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that low to moderate doses of the compound can effectively inhibit tumor growth without causing significant toxicity . At higher doses, this compound may exhibit toxic effects, including hepatotoxicity and nephrotoxicity. It is crucial to determine the optimal dosage that maximizes therapeutic efficacy while minimizing adverse effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound undergoes biotransformation through phase I and phase II metabolic reactions, leading to the formation of metabolites that can be excreted from the body . These metabolic pathways are essential for the compound’s detoxification and elimination, ensuring that it does not accumulate to toxic levels within the body.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be taken up by cells through active transport mechanisms, where it may accumulate in specific cellular compartments . Additionally, binding proteins can facilitate the distribution of this compound to various tissues, influencing its bioavailability and therapeutic efficacy.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications . This localization is essential for the compound to exert its effects on cellular processes, such as gene expression, energy production, and protein synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-bromo-4,6-difluoro-1H-indole typically involves the bromination and fluorination of an indole precursor. One common method includes the use of N-bromosuccinimide (NBS) for bromination and selectfluor for fluorination. The reaction conditions often involve:

    Solvent: Dichloromethane or chloroform

    Temperature: Room temperature to reflux

    Catalysts: Lewis acids like aluminum chloride

Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters is common in large-scale production.

Chemical Reactions Analysis

Types of Reactions:

    Electrophilic Substitution: The indole ring is highly reactive towards electrophilic substitution due to the electron-rich nature of the ring.

    Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles under suitable conditions.

    Oxidation and Reduction: The compound can undergo oxidation to form various oxo-indole derivatives and reduction to form hydro-indole derivatives.

Common Reagents and Conditions:

    Electrophilic Substitution: Sulfuric acid, nitric acid, and halogens.

    Nucleophilic Substitution: Sodium hydride, potassium tert-butoxide.

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

Major Products:

    Electrophilic Substitution: Halogenated indoles, nitro-indoles.

    Nucleophilic Substitution: Amino-indoles, alkoxy-indoles.

    Oxidation: Indole-2,3-diones.

    Reduction: Indoline derivatives.

Scientific Research Applications

Organic Synthesis

5-Bromo-4,6-difluoro-1H-indole serves as a crucial building block in organic synthesis. It is utilized in the development of complex natural products and pharmaceuticals. Its unique halogenation pattern enhances its reactivity, making it suitable for various electrophilic and nucleophilic substitution reactions .

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

  • Antiviral and Anticancer Properties: Studies have shown that indole derivatives can inhibit cancer cell proliferation through mechanisms such as apoptosis induction and modulation of cell cycle regulation .
  • Antimicrobial Activity: The compound has demonstrated effectiveness against various pathogens, including Mycobacterium tuberculosis, where derivatives have shown selective cytotoxicity towards tumor cells while sparing healthy cells .

Medicinal Chemistry

The compound is under investigation for its potential as a therapeutic agent. Notably:

  • Drug Development: Ongoing research aims to explore its role in targeting specific enzymes and receptors associated with diseases such as cancer and tuberculosis .
  • Polypharmacological Profiles: Certain derivatives have been identified with multiple pharmacological effects, making them candidates for drug repurposing initiatives .

Case Study 1: Antitumor Activity

In a study focused on indole derivatives, compounds similar to this compound were evaluated for their cytotoxic effects against pediatric brain tumor cells. Notably, one derivative exhibited an IC50_{50} value of 0.89 μM against atypical teratoid/rhabdoid tumors, indicating significant antitumor potential while maintaining low toxicity to non-cancerous cells .

Case Study 2: Antitubercular Activity

Another investigation highlighted the antitubercular properties of indole derivatives, including those related to this compound. The study reported minimum inhibitory concentrations (MICs) as low as 0.012 μM against multidrug-resistant strains of Mycobacterium tuberculosis, showcasing the compound's potential in combating resistant infections .

Comparison with Similar Compounds

  • 5-Bromo-1H-indole
  • 4,6-Difluoro-1H-indole
  • 5-Fluoro-1H-indole

Comparison: 5-Bromo-4,6-difluoro-1H-indole is unique due to the simultaneous presence of bromine and fluorine atoms, which imparts distinct chemical reactivity and biological activity compared to its analogs. The combination of these substituents enhances its potential for diverse applications in research and industry .

Biological Activity

5-Bromo-4,6-difluoro-1H-indole is a halogenated derivative of indole that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This compound features a bromine atom at the 5-position and two fluorine atoms at the 4 and 6 positions of the indole ring, which contribute to its unique electronic properties and biological efficacy.

  • Molecular Formula : C₈H₄BrF₂N
  • Molecular Weight : Approximately 232.02 g/mol
  • Structure : The presence of halogen substituents enhances lipophilicity and bioactivity compared to other indole derivatives.

This compound exhibits its biological activity through various mechanisms:

  • Target Interactions : The compound interacts with specific biomolecules such as enzymes and receptors, leading to inhibition or activation that affects cellular functions.
  • Biochemical Pathways : It influences numerous biochemical pathways, including those involved in cancer cell proliferation and apoptosis.
  • Cellular Effects : The compound modulates gene expression related to cell cycle regulation, contributing to cell cycle arrest in cancer cells.

Anticancer Properties

Research indicates that this compound has significant anticancer activity. Studies have shown:

  • Inhibition of Cell Proliferation : The compound exhibits low micromolar inhibitory concentrations (IC50) against various cancer cell lines, suggesting potent anticancer effects .
  • Mechanisms of Action : It induces apoptosis and cell cycle arrest by modulating signaling pathways associated with cancer progression .

Antimicrobial Activity

The compound also demonstrates promising antimicrobial properties:

  • Broad-Spectrum Activity : It has been reported to inhibit the growth of both Gram-positive and Gram-negative bacteria, which is critical for developing new antibiotics .
  • Minimum Inhibitory Concentration (MIC) : Some derivatives show MIC values as low as 1 μg/ml against certain bacterial strains, indicating strong antibacterial potential .

Research Findings

A summary of key research findings regarding the biological activity of this compound is presented in the table below.

StudyBiological ActivityFindings
AnticancerInhibits proliferation in various cancer cell lines with low IC50 values. Induces apoptosis through modulation of signaling pathways.
AntimicrobialExhibits broad-spectrum antibacterial activity with MIC values as low as 1 μg/ml against specific bacteria.
Biochemical EffectsInfluences gene expression related to cell cycle regulation and apoptosis in cancer cells.

Case Studies

  • Anticancer Efficacy : A study conducted on human leukemia cell lines demonstrated that treatment with this compound resulted in significant reductions in cell viability, attributed to its ability to induce programmed cell death .
  • Antimicrobial Testing : In a series of experiments assessing the antimicrobial efficacy against Pseudomonas aeruginosa and Escherichia coli, derivatives of this compound showed potent inhibitory effects, outperforming several existing antibiotics .

Properties

IUPAC Name

5-bromo-4,6-difluoro-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrF2N/c9-7-5(10)3-6-4(8(7)11)1-2-12-6/h1-3,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLQCUDABSXTYOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=CC(=C(C(=C21)F)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrF2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To a solution of 5-bromo-4,6-difluoroindoline (3.6 g, 15.4 mmol) in chloroform (150 mL) was added manganese dioxide (5.3 g, 61 mmol) at room temperature/. The mixture was heated to reflux temperature for 2 hours then cooled to room temperature. The reaction was filtered and the filtrate was concentrated in vacuo. Flash column chromatography was then used to provide the title compound (3.6 g, yield 100%) as brown solid. MS (ES+): 232.0 (M+H). 1H NMR (CDCl3, 400 MHz): δ 8.27 (br. s, 1H), 7.19 (m, 1H), 7.02 (d, 1H), 6.61 (m, 1H).
Quantity
3.6 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
5.3 g
Type
catalyst
Reaction Step One
Yield
100%

Synthesis routes and methods II

Procedure details

A solution of 4-bromo-3,5-difluoro-2-[(trimethylsilyl)ethynyl]aniline (1.75 g, 5.77 mmol) in DMF (80 mL) was treated with copper iodide (2.2 g, 11.5 mmol). The reaction mixture was sealed and heated to 110° C. for 3.75 hours. The black reaction mixture was cooled to room temperature, and poured into saturated aqueous ammonium chloride (300 mL). The product was extracted with ethyl acetate/heptane (2:1, 3×200 mL), and the combined organic layers were dried over sodium sulfate, filtered and concentrated in vacuo to give a black oil. The crude product was purified using flash chromatography on silica gel, eluting with heptanes/EtOAc (100:0 to 1:1) to give the title compound (350 mg). MS (ES+) 233.9 ((M+2)+H)+
Quantity
1.75 g
Type
reactant
Reaction Step One
Name
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
2.2 g
Type
catalyst
Reaction Step One
Quantity
300 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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